molecular formula C11H8ClNO2 B2460974 Methyl 6-chloroquinoline-8-carboxylate CAS No. 1531504-96-7

Methyl 6-chloroquinoline-8-carboxylate

Cat. No. B2460974
CAS RN: 1531504-96-7
M. Wt: 221.64
InChI Key: AARVSKZCFCFPQC-UHFFFAOYSA-N
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Description

“Methyl 6-chloroquinoline-8-carboxylate” is a chemical compound with the CAS Number: 1531504-96-7 . It has a molecular weight of 221.64 and its IUPAC name is methyl 6-chloro-8-quinolinecarboxylate .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H8ClNO2 . The InChI Code is 1S/C11H8ClNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3 .

Scientific Research Applications

Methyl 6-chloroquinoline-8-carboxylate has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, antiviral, and anticancer properties. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, it has been found to inhibit the replication of several viruses, including hepatitis C virus (HCV) and dengue virus.

Mechanism of Action

The mechanism of action of Methyl 6-chloroquinoline-8-carboxylate is not fully understood. However, it has been suggested that the compound exerts its antimicrobial and antiviral effects by inhibiting the activity of enzymes involved in nucleic acid synthesis. It has also been proposed that the compound may disrupt the integrity of the cell membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The compound has also been found to modulate the immune system by increasing the production of cytokines and chemokines. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Methyl 6-chloroquinoline-8-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties are well characterized. The compound has also been found to be stable under a wide range of conditions, making it suitable for use in various assays. However, one of the limitations of the compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 6-chloroquinoline-8-carboxylate. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and viral infections. In addition, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Finally, the development of new analogs of this compound may lead to the discovery of compounds with improved bioactivity and pharmacokinetic properties.
Conclusion:
This compound is a chemical compound that has shown promising results in various scientific research applications. Its antimicrobial, antiviral, and anticancer properties, as well as its ability to modulate the immune system and act as an antioxidant, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to identify its molecular targets. With the development of new synthetic methods and the discovery of new analogs, this compound may prove to be a valuable tool in the fight against various diseases.

Synthesis Methods

Methyl 6-chloroquinoline-8-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 6-chloroquinoline-8-carboxylic acid with methanol and a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.

properties

IUPAC Name

methyl 6-chloroquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARVSKZCFCFPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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